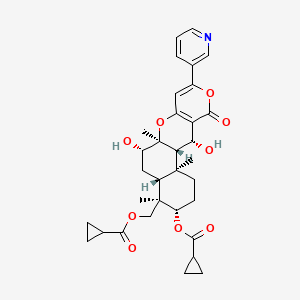

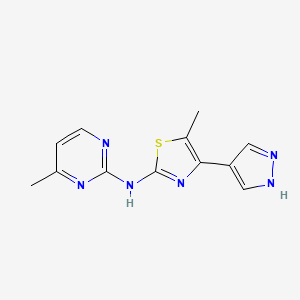

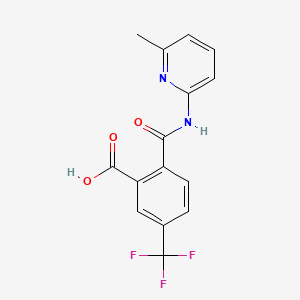

![molecular formula C23H21FN4O2 B605276 2(1H)-吡啶酮,4-[(5-氟-2-吡啶基)甲氧基]-1-(2,3,4,5-四氢-5-甲基-1H-吡啶并[4,3-b]吲哚-7-基)- CAS No. 1173154-32-9](/img/structure/B605276.png)

2(1H)-吡啶酮,4-[(5-氟-2-吡啶基)甲氧基]-1-(2,3,4,5-四氢-5-甲基-1H-吡啶并[4,3-b]吲哚-7-基)-

描述

ALB-127158A, also known as ALB-127158(a), is a MCH1 antagonist for the treatment of obesity. Preclinical studies demonstrated that the compound produced significant weight loss in rodents. ALB-127158(a) may be a potential treatment for IBD. This example demonstrates how using data from the preclinical studies is possible to build decision points into an early clinical development plan that will allow early assessment of potential efficacy and allow timely go/no go decisions.

科学研究应用

Metabolic Disorders

Obesity endangers public health by raising the prevalence of metabolic disorders and making their treatment more difficult . The development of drugs to treat obesity is a focus of effort . ALB-127158(a) could be a potential candidate for this.

Melanin Concentrated Hormone Receptor 1 (MCHR1) Antagonist

ALB-127158(a) has high affinity for the MCH 1 receptor (7 nM) with good selectivity over a range of other G-protein coupled receptors (GPCRs), ion channels and transporters, including the MCH 2 receptor . In vitro functional assays confirmed that ALB-127158(a) is a potent and selective MCH 1 receptor antagonist .

Computational Prediction of Analog Compounds

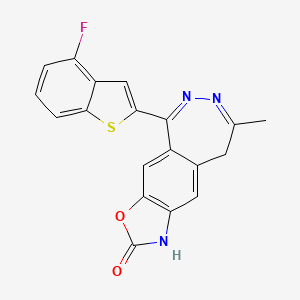

Analogues ALB-127158 and KRX-104130 were screened among the RealEnamine library . The complexes obtained by molecular docking were embedded in mimics brain-cell membrane and simulated for 540 ns, and then MM-GBSA were calculated with MMPBSA.py .

Potential Treatment for Cardiotoxicity

As a potential treatment for cardiotoxicity, KRX-104130 has only recently been identified . As MCH system is potentially effective target for treatment of obesity, in silico research into interaction between MCHR1 and its antagonists at molecular level was the primary goal of this study .

In Vivo Studies

In a mouse diet induced obesity (DIO) model, ALB-127158(a) produces a significant sustained decrease in body weight and food intake in the range of 5-15 mg/kg bid . The weight reduction is predominantly due to a decrease in fat content .

Pharmacokinetics

Following single and multiple oral administration of ALB-127158(a), ALB-127158(a) is rapidly absorbed (median t max attains between 1 and 3 h post dose in lean and overweight/obese subjects) with a trend to decrease over dose suggesting a slower absorption rate of ALB-127158(a) at lower doses .

Safety and Tolerability

An overview of the preclinical pharmacology and safety will be presented . It’s important to note that while ALB-127158(a) shows promise, further studies are needed to fully understand its safety and efficacy.

作用机制

Target of Action

ALB-127158(a) is a potent and selective antagonist of the Melanin Concentrating Hormone 1 (MCH1) receptor . The MCH1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in energy homeostasis and regulation of appetite .

Mode of Action

ALB-127158(a) has a high affinity for the MCH1 receptor, with a binding affinity of 7 nM . It selectively inhibits the MCH1 receptor, blocking the action of the endogenous melanin-concentrating hormone . This blockade prevents the stimulation of appetite and other effects associated with the activation of the MCH1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by ALB-127158(a) is the melanin-concentrating hormone signaling pathway. By antagonizing the MCH1 receptor, ALB-127158(a) disrupts the normal signaling process, leading to a reduction in appetite and food intake .

Pharmacokinetics

In animal models, ALB-127158(a) has been shown to be rapidly absorbed, with a median time to maximum concentration (tmax) between 1 and 3 hours post-dose . The compound has a mean half-life (t1/2) of 18 to 21 hours after single doses, and approximately 26 hours following multiple dosing . Steady-state plasma concentrations of ALB-127158(a) are attained within 6 to 8 days of dosing .

Result of Action

The primary result of ALB-127158(a)'s action is a significant, sustained decrease in body weight and food intake in animal models of obesity . This weight reduction is predominantly due to a decrease in fat content . Additionally, ALB-127158(a) has been associated with improvements in insulin sensitivity .

Action Environment

The efficacy and stability of ALB-127158(a) can be influenced by various environmental factors. For instance, the compound’s absorption rate may vary depending on the nutritional status of the subject

属性

IUPAC Name |

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUUHLIHQHVLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?

A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

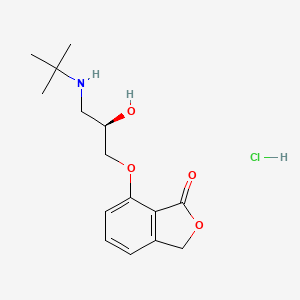

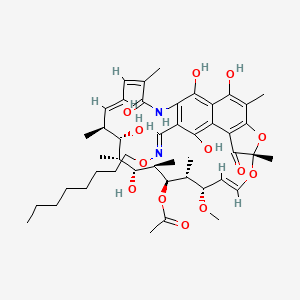

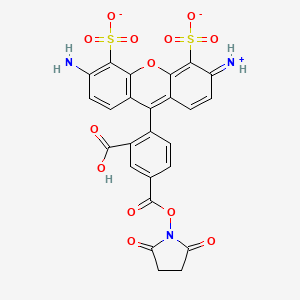

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)